molecular formula C12H22N2OSi B1312444 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine CAS No. 329794-09-4

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

Cat. No. B1312444
M. Wt: 238.4 g/mol
InChI Key: JMNHDECXCXSHHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine (TBDMS-PY) is a silane-based reagent used in organic synthesis and biochemistry. It is used for a variety of purposes, including the modification of proteins and other biomolecules, the synthesis of peptides, and the stabilization of metal complexes. TBDMS-PY is an important tool in the field of organic chemistry and biochemistry, and its use is becoming increasingly widespread.

Scientific Research Applications

Histamine H4 Receptor Ligands

Research has developed compounds related to pyridin-2-ylamine as ligands for the histamine H4 receptor, which are potent in vitro and have shown anti-inflammatory and antinociceptive activity in animal models. This supports the potential of H4R antagonists in managing pain and inflammation (Altenbach et al., 2008).

Catalysts in Acylation Chemistry

Polymethacrylates containing pyridyl derivatives have been synthesized and evaluated as effective catalysts in acylation reactions, showcasing the role of neighboring group effects in catalytic activity (Mennenga et al., 2015).

Polymerization of Ethylene

Pyrazolylpyridinamine and pyrazolylpyrroleamine nickel(II) complexes, including modifications with tert-butyl groups, have been shown to catalyze the oligomerization and polymerization of ethylene, with the products depending on the co-catalyst and solvent used. This research contributes to the field of polymer science, especially in producing high molecular weight polyethylene (Obuah et al., 2014).

Fluorescent Sensors

New fluorene compounds, including those with tert-butyl substituents, have been synthesized for highly selective sensing of nitro compounds, metal cations, and amino acids. These findings are significant for the development of sensitive and selective fluorescent sensors in chemical and biological applications (Han et al., 2020).

properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2OSi/c1-12(2,3)16(4,5)15-9-10-6-7-14-11(13)8-10/h6-8H,9H2,1-5H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNHDECXCXSHHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457305
Record name 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine

CAS RN

329794-09-4
Record name 4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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